rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17974717
InChI: InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24)/t17-,18-/m1/s1
SMILES:
Molecular Formula: C20H21NO5
Molecular Weight: 355.4 g/mol

rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline

CAS No.:

Cat. No.: VC17974717

Molecular Formula: C20H21NO5

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline -

Specification

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
IUPAC Name (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
Standard InChI InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24)/t17-,18-/m1/s1
Standard InChI Key VSKJOSVYDOHRGI-QZTJIDSGSA-N
Isomeric SMILES CC[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Canonical SMILES CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline has the molecular formula C₂₀H₂₁NO₅ and a molecular weight of 355.4 g/mol . The IUPAC name, (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid, reflects its stereochemical configuration: the 3R hydroxyl group and D-amino acid orientation (2R chirality) . The Fmoc group is attached to the α-amino group, while the β-carbon hosts a hydroxyl moiety, distinguishing it from standard norvaline derivatives.

Synthesis and Manufacturing

Key Challenges

  • Stereochemical Purity: Ensuring the 3R configuration necessitates chiral auxiliaries or chromatographic separation .

  • Solubility Management: The Fmoc group enhances solubility in aprotic solvents (e.g., DMF, DCM), but the hydroxyl group may complicate purification .

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis

As an Fmoc-protected building block, this compound enables the iterative assembly of peptides by:

  • Preventing Unwanted Side Reactions: The Fmoc group shields the α-amino group during coupling, while the hydroxyl group remains available for post-synthetic modifications .

  • Facilitating Deprotection: Mild base treatment (e.g., piperidine) removes the Fmoc group without affecting acid-labile side chains .

Bioconjugation and Drug Design

The hydroxyl group at the 3R position offers a site for click chemistry or esterification, enabling the attachment of fluorescent tags, pharmacokinetic modifiers, or targeting moieties . Patent US20040110228A1 highlights similar hydroxy amino acids in macrocyclic compounds that stabilize DNA Holliday junctions, suggesting potential antimicrobial applications .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight355.4 g/mol
SolubilitySoluble in DMF, DCM; sparingly in H₂O
StabilityStable at -20°C; sensitive to base
Optical RotationNot reported

The absence of optical rotation data underscores the need for empirical characterization to guide experimental use.

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